molecular formula C5H2Br2O3 B039660 4,5-Dibromo-2-furoic acid CAS No. 2434-03-9

4,5-Dibromo-2-furoic acid

Cat. No. B039660
CAS RN: 2434-03-9
M. Wt: 269.88 g/mol
InChI Key: BHUVICYZDBUMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 4,5-Dibromo-2-furoic acid, such as 5-substituted-2,5-dihydro-2-furoic acids, involves reduction under controlled conditions followed by esterification. These processes yield compounds with interesting spectroscopic properties, highlighting the versatility of furoic acid derivatives in chemical synthesis (Masamune, Ono, & Matsue, 1975). Additionally, routes from C5-based furfural to 2,5-furandicarboxylic acid (FDCA) demonstrate the compound's role in transforming biomass into valuable chemical products, supporting sustainable chemical practices (Zhang et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been explored through various synthetic routes, revealing insights into their configurational and conformational properties. For instance, the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones through sequential halolactonization and gamma-hydroxylation showcases the detailed molecular architecture of these compounds, enabling further chemical modifications (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the synthesis of complex molecules. For example, its reaction with nitric acid in acetic anhydride or with butyllithium demonstrates the compound's reactivity and its potential to form new derivatives with distinct functionalities (Tarasova & Gol'dfarb, 1965).

Scientific Research Applications

  • Marine Sponge Metabolites : 4,5-dibromopyrrole-2-carboxylic acid, derived from marine sponges, impacts cellular calcium signals, potentially serving as a feeding deterrent to fish (Bickmeyer et al., 2005).

  • Chemical Synthesis : A study by Masamune, Ono, and Matsue (1975) presents a method for synthesizing 5-substituted 2,5-dihydro-2-furoic acids, which exhibit interesting spectroscopic properties (Masamune et al., 1975).

  • Biopolymer Production : Furoic acid derivatives like 2,5-furandicarboxylic acid (FDCA) are being researched as sustainable alternatives to petroleum-derived components in biopolymers. Studies by Dick et al. (2017) and Yuan et al. (2019) focus on efficient production processes for FDCA, which can replace terephthalic acid in materials like polyethylene terephthalate (Dick et al., 2017); (Yuan et al., 2019).

  • Biomass Utilization : Zhang et al. (2017) and Wierckx et al. (2011) discuss the conversion of biomass-derived materials into valuable compounds like FDCA, highlighting the potential for renewable alternatives in the polymer industry and biodetoxification applications (Zhang et al., 2017); (Wierckx et al., 2011).

  • Photocatalysis : Burguete et al. (2010) explored the use of photocatalysts for the oxidation of 2-furoic acid, offering potential for efficient chemical conversions (Burguete et al., 2010).

  • Sustainable Chemistry : A sustainable route for producing furan-2,5-dicarboxylic acid from 2-furoic acid and CO2 is presented by Wang et al. (2021), emphasizing green chemistry applications (Wang et al., 2021).

  • Health and Safety : The potential carcinogenicity and genotoxicity of 5-Nitro-2-furoic acid, a related compound, are discussed by Abdollahi and Baeeri (2014), highlighting concerns in research laboratories (Abdollahi & Baeeri, 2014).

  • Complexation Studies : The binding properties of 2-furoic acid with thorium(IV) were investigated by Bismondo et al. (2002), contributing to the understanding of complexation behavior in solutions (Bismondo et al., 2002).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/m

properties

IUPAC Name

4,5-dibromofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUVICYZDBUMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400663
Record name 4,5-Dibromo-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2434-03-9
Record name 4,5-Dibromo-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dibromo-2-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of methyl 4,5-dibromo-2-furoate (26.19 g, 92.2 mmol) in THF (60 mL) at rt was added LiOH (3 M in water, 60 mL, 180 mmol). The biphasic mixture was stirred for 4 h. The mixture was poured into 1 N HCl (500 mL) and extracted with DCM (3×). The combined organic layers were dried (Na2SO4) and concentrated to provide 24.59 g (99%) of the acid as an off-white solid. 1H NMR (400 MHz, CD3OD): 7.30 (s, 1H).
Quantity
26.19 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromo-2-furoic acid
Reactant of Route 2
4,5-Dibromo-2-furoic acid
Reactant of Route 3
Reactant of Route 3
4,5-Dibromo-2-furoic acid
Reactant of Route 4
Reactant of Route 4
4,5-Dibromo-2-furoic acid
Reactant of Route 5
Reactant of Route 5
4,5-Dibromo-2-furoic acid
Reactant of Route 6
Reactant of Route 6
4,5-Dibromo-2-furoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.